molecular formula C10H19NO B13268759 1-[3-(Aminomethyl)cyclohexyl]propan-2-one

1-[3-(Aminomethyl)cyclohexyl]propan-2-one

Cat. No.: B13268759
M. Wt: 169.26 g/mol
InChI Key: CPFHMWOMFJHFEN-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)cyclohexyl]propan-2-one is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This ketone and amine-functionalized molecule is characterized by a cyclohexane ring substituted with an aminomethyl group and a propan-2-one chain, making it a valuable building block in organic synthesis and medicinal chemistry research. The compound is offered in high purity and is identified by CAS Number 1823921-80-7, with additional identifiers including PubChem CID 5699424 and the code EN300-183778 . While the specific biological mechanisms of this compound are not detailed in the literature search results, its structural features suggest potential as an intermediate for the development of pharmacologically active molecules. For instance, compounds with an aminomethylcyclohexyl moiety are of significant research interest. One prominent example is Gabapentin, a widely used pharmaceutical with a similar cyclohexane-based structure, which is known for its antiepileptic and neuropathic pain management properties . This structural analogy positions this compound as a versatile scaffold for researchers exploring new chemical entities in neuroscience and pain research. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-[3-(aminomethyl)cyclohexyl]propan-2-one

InChI

InChI=1S/C10H19NO/c1-8(12)5-9-3-2-4-10(6-9)7-11/h9-10H,2-7,11H2,1H3

InChI Key

CPFHMWOMFJHFEN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC(C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)cyclohexyl]propan-2-one typically involves the reaction of cyclohexyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes reductive amination with formaldehyde and ammonia to introduce the aminomethyl group. The resulting intermediate is then subjected to further reactions to introduce the propan-2-one moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)cyclohexyl]propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Products may include cyclohexyl ketones or carboxylic acids.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted cyclohexyl derivatives depending on the electrophile used.

Scientific Research Applications

1-[3-(Aminomethyl)cyclohexyl]propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)cyclohexyl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclohexyl and propan-2-one moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-[3-(Aminomethyl)cyclohexyl]propan-2-one and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Features References
This compound C₁₀H₁₇NO Cyclohexyl, aminomethyl, ketone Lipophilic cyclohexyl ring with a polar ketone and primary amine group. N/A
Gabapentin (2-[1-(aminomethyl)cyclohexyl]acetic acid) C₉H₁₇NO₂ Cyclohexyl, aminomethyl, carboxylic acid Approved anticonvulsant; replaces ketone with acetic acid for enhanced water solubility.
Compound 9c (Pharmaceutical ester) C₂₄H₃₇NO₄ Cyclohexyl, aminomethyl, ester Semi-solid ester with IR peaks at 1732 cm⁻¹ (C=O) and 3327 cm⁻¹ (N-H).
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O Aromatic trifluoromethyl, ketone Ketone attached to aromatic ring; used in fenfluramine synthesis.
1-((Cyclohexylmethyl)amino)-3-diazopropan-2-one C₁₀H₁₇N₃O Cyclohexylmethyl, diazo, ketone Diazonium group introduces high reactivity for synthetic applications.
1-(1-Cyclohexenyl)-2-methylpropan-1-one C₁₀H₁₆O Cyclohexenyl, methyl, ketone Unsaturated cyclohexene ring reduces steric hindrance.

Physicochemical Properties

  • Solubility: Gabapentin (carboxylic acid analog) is freely soluble in water and methanol due to its ionizable group, whereas this compound likely has lower aqueous solubility but improved membrane permeability due to the non-ionizable ketone . Esters (e.g., Compound 9c) exhibit semi-solid states and moderate solubility influenced by ester chain length .
  • Spectroscopic Data :

    • Primary amine N-H stretches (3294–3327 cm⁻¹) and ester C=O stretches (1699–1732 cm⁻¹) in Compound 9c contrast with the ketone C=O (~1710 cm⁻¹) expected in the target compound .
    • Gabapentin’s carboxylic acid C=O appears at lower wavenumbers (~1700 cm⁻¹) due to hydrogen bonding .

Stability and Reactivity

  • Diazo Group: The diazo substituent in 1-((cyclohexylmethyl)amino)-3-diazopropan-2-one increases reactivity, making it prone to cycloaddition reactions, unlike the more stable ketone in the target compound .
  • Cyclohexenyl vs.

Biological Activity

1-[3-(Aminomethyl)cyclohexyl]propan-2-one, commonly referred to as a Mannich base, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Mannich bases, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can exert cytotoxic effects on various cancer cell lines. For example:

  • Cytotoxicity : Studies have shown that certain Mannich bases exhibit cytotoxicity against prostate cancer cells (PC-3), with IC50 values ranging from 8.2 to 32.1 μM. The mechanism of action is believed to involve the inhibition of DNA topoisomerase I, which is crucial for DNA replication and repair .
  • Mechanisms of Action : The anticancer activity of these compounds may be attributed to their ability to alkylate cellular thiols and disrupt mitochondrial functions, leading to ATP leakage and cell death .

Antimicrobial Activity

The antimicrobial potential of Mannich bases has also been documented:

  • Antibacterial and Antifungal Activities : Several studies have reported that this compound and its derivatives demonstrate significant antibacterial and antifungal activities. These compounds are effective against a range of pathogens, suggesting their potential as broad-spectrum antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial activities, Mannich bases exhibit several other biological effects:

  • Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems .
  • Anti-inflammatory Effects : Research indicates that these compounds can reduce inflammation through various pathways, making them candidates for treating inflammatory diseases .
  • Analgesic Properties : Certain Mannich bases have been evaluated for their pain-relieving effects in animal models, indicating potential use in pain management therapies .

Table 1: Biological Activities of this compound

Activity TypeEffectivenessMechanism of Action
AnticancerIC50: 8.2 - 32.1 μMInhibition of DNA topoisomerase I
AntibacterialModerate to HighDisruption of bacterial cell wall synthesis
AntifungalModerateInhibition of fungal growth
AnticonvulsantPromisingModulation of GABAergic neurotransmission
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines
AnalgesicModerateInteraction with pain pathways

Case Study 1: Anticancer Activity in Prostate Cancer

In a study conducted by Gul et al., various Mannich bases were tested against androgen-independent prostate cancer (PC-3) cells. The results demonstrated high cytotoxicity against resistant cancer cells while sparing normal cells, highlighting the selective nature of these compounds .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[3-(Aminomethyl)cyclohexyl]propan-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 3-(aminomethyl)cyclohexanone with acetone under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Optimization involves tuning reaction parameters:

  • Catalyst loading : 5–10 wt% catalyst relative to the amine precursor.
  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .
  • Monitoring : Progress tracked via TLC or LC-MS to confirm intermediate conversion and final product purity.

Q. How can the structural and stereochemical properties of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration and cyclohexyl ring conformation (e.g., chair vs. boat) by co-crystallizing with heavy atoms .
  • NMR spectroscopy :
  • 1H/13C NMR : Assign peaks using DEPT-135 and COSY to distinguish aminomethyl (-CH2NH2) and ketone (C=O) groups.
  • NOESY : Detect spatial proximity between cyclohexyl protons and the aminomethyl group to infer stereochemistry .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula (C10H19NO) and rules out impurities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial screening : Use microdilution assays (e.g., against S. aureus or E. coli) with MIC (Minimum Inhibitory Concentration) determination. Include positive controls (e.g., ampicillin) and solvent blanks .
  • Cytotoxicity : Assess via MTT assay on human cell lines (e.g., HEK293) to identify therapeutic index thresholds .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexyl ring influence its physicochemical and biological properties?

  • Methodological Answer :

  • Comparative studies : Synthesize diastereomers (e.g., axial vs. equatorial aminomethyl groups) and compare:
  • LogP : Measure partition coefficients (octanol/water) to assess hydrophobicity.
  • Bioactivity : Test enantiomers in receptor-binding assays (e.g., GPCRs) to identify stereospecific interactions .
  • Computational modeling : Use DFT (Density Functional Theory) to calculate energy barriers for ring-flipping and predict dominant conformers .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell line passage number).
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride) to identify trends in substituent effects .
  • Dose-response validation : Repeat assays with purified enantiomers to rule out racemic mixture artifacts .

Q. How can computational tools predict its metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET prediction : Use software like SwissADME or ADMETLab to estimate:
  • Hepatic clearance : Cytochrome P450 metabolism (e.g., CYP3A4/2D6 interactions).
  • Toxicity endpoints : Ames test (mutagenicity) and hERG inhibition .
  • Molecular docking : Simulate binding to metabolic enzymes (e.g., aldehyde oxidase) to identify potential reactive intermediates .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for this compound?

  • Methodological Answer :

  • Solvent polarity : Solubility discrepancies arise from solvent choice (e.g., DMSO vs. aqueous buffers). Characterize via Hansen solubility parameters (HSPs) .
  • Polymorphism : Use DSC (Differential Scanning Calorimetry) and PXRD to detect crystalline vs. amorphous forms, which affect dissolution rates .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Catalyst (Pd/C loading)7.5 wt%Maximizes conversion (>90%)
Reaction temperature70°CMinimizes ketone degradation
Crystallization solventEthanol/water (8:2)Enhances crystal homogeneity

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